PAK4 Inhibitor Activity: N-Ethyl-6-ethynyl-indole Scaffold Versus Unsubstituted and N-Methyl Variants
In a systematic SAR exploration of C-3-substituted 6-ethynyl-1H-indole PAK4 inhibitors, the indole N-ethyl substituent was a constant structural feature across all optimized leads, including the clinical-quality candidate compound 55 (Ki = 10.2 nmol/L against PAK4) [1]. When the N-substituent pattern was varied in related indole-based PAK4 inhibitor series, free N–H indole congeners (corresponding to 6-ethynyl-1H-indole, CAS 865375-93-5) were disfavored due to altered hinge-region hydrogen-bonding geometry and reduced selectivity [1]. Compound 55 exhibited a kinase selectivity score S(35) of 0.08 at 1.0 µmol/L, with only 5 off-target kinases showing >50% inhibition among the 107 tested, and achieved >80% and >90% in vivo inhibition of lung metastasis in A549 and B16-BL6 xenograft models, respectively [1].
| Evidence Dimension | PAK4 inhibitory potency (Ki) and kinase selectivity |
|---|---|
| Target Compound Data | N-ethyl-6-ethynyl-indole derivative 55: PAK4 Ki = 10.2 nmol/L; kinase selectivity S(35) = 0.08 at 1 µmol/L; in vivo lung metastasis inhibition A549 >80%, B16-BL6 >90%. |
| Comparator Or Baseline | 6-ethynyl-1H-indole (free N–H) derivatives: not advanced as clinical leads due to selectivity liabilities; alternative N-substituted indoles: varied activity, with the N-ethyl pattern identified as optimal in the 6-ethynyl-indole subseries. |
| Quantified Difference | N-ethyl-6-ethynyl-indole scaffold supports Ki in the low nanomolar range (10.2 nmol/L) and sub-0.1 kinase selectivity score, whereas scaffold substitution erodes both potency and selectivity metrics. |
| Conditions | PAK4 homogeneous time-resolved fluorescence (HTRF) assay; kinase selectivity panel of 107 kinases at 1 µmol/L; A549 and B16-BL6 mouse xenograft lung metastasis models. |
Why This Matters
The reproducible low-nanomolar PAK4 Ki and high kinase selectivity, demonstrated across multiple derivatives of the N-ethyl-6-ethynyl-indole scaffold, make this chemotype a structurally validated entry point for kinase inhibitor programs, whereas the unsubstituted 6-ethynyl-1H-indole core has not yielded comparable selectivity data.
- [1] Song P, Zhao F, Cheng M, et al. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharm Sin B. 2022;12(6):2905–2922. View Source
